Bekanamycin sulfate

Description

Properties

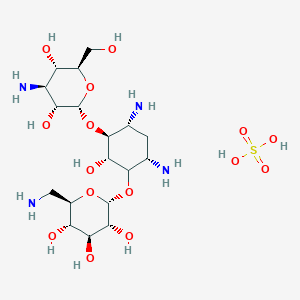

CAS No. |

25389-94-0 |

|---|---|

Molecular Formula |

C18H38N4O15S |

Molecular Weight |

582.6 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16?,17-,18-;/m1./s1 |

InChI Key |

OOYGSFOGFJDDHP-HGBJQEFVSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |

Other CAS No. |

25389-94-0 |

Pictograms |

Health Hazard |

Related CAS |

94108-19-7 94237-36-2 |

Synonyms |

Kanamycin Kanamycin A Kanamycin Sulfate Kantrex |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bekanamycin Sulfate in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the bactericidal activity of bekanamycin sulfate, an aminoglycoside antibiotic. It details its interaction with the primary bacterial target, the resulting inhibition of protein synthesis, and the mechanisms by which bacteria develop resistance. This document synthesizes current knowledge, presents available quantitative data, outlines key experimental protocols, and visualizes critical pathways to support research and development efforts in antibacterial drug discovery.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, a member of the aminoglycoside family of antibiotics, exerts its potent bactericidal effect by irreversibly binding to the bacterial ribosome and disrupting protein synthesis.[1] Unlike bacteriostatic agents that only inhibit growth, bekanamycin actively kills bacteria, a crucial feature for treating severe infections.[2] The accumulation of nonfunctional or toxic proteins, coupled with damage to the cell membrane, leads to cell death.[2][3]

The entry of bekanamycin into Gram-negative bacterial cells is a multi-step process.[4] Initially, the cationic aminoglycoside molecule interacts with the anionic lipopolysaccharide (LPS) of the outer bacterial membrane, which helps increase membrane permeability in a self-enhanced uptake process.[4][5] Subsequent stages of transport into the cytoplasm are energy-dependent.[4]

The primary molecular target of bekanamycin is the 30S subunit of the bacterial ribosome.[2][3] Specifically, it binds with high affinity to a conserved region of the 16S ribosomal RNA (rRNA), known as the A-site, which is responsible for decoding mRNA.[4][6] The binding site is located in helix 44 (h44) of the 16S rRNA, involving key interactions with nucleotides such as A1408 and G1491.[5][7] This binding event physically alters the conformation of the A-site, flipping out two critical adenine residues (A1492 and A1493) that are essential for monitoring codon-anticodon pairing.[7]

The binding of bekanamycin to the ribosomal A-site disrupts protein synthesis through several distinct mechanisms:

-

Inhibition of the Initiation Complex: The antibiotic interferes with the proper formation of the 70S initiation complex, a critical first step required to begin translation.[2][3]

-

mRNA Codon Misreading: By locking the A-site in a conformation that accepts near-cognate aminoacyl-tRNAs, bekanamycin causes the misreading of the mRNA sequence.[1][3] This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of aberrant, nonfunctional, or potentially toxic proteins.[2]

-

Obstruction of Translocation: The presence of the drug in the A-site can physically block the movement of the ribosome along the mRNA strand, a process known as translocation.[2][3] This effectively halts the elongation of the peptide chain.[8]

This multifaceted attack on the protein synthesis machinery ensures a rapid and lethal effect on the bacterium.[2]

Figure 1: The bactericidal mechanism of action of this compound.

Bacterial Resistance Mechanisms

The clinical efficacy of bekanamycin, like all aminoglycosides, is threatened by the emergence of bacterial resistance. Resistance is primarily acquired through three mechanisms:

-

Enzymatic Modification: This is the most prevalent mechanism of resistance.[6][9] Bacteria acquire genes that encode for aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic and prevent it from binding to its ribosomal target.[6] The primary classes of AMEs are:

-

Aminoglycoside Acetyltransferases (AACs)

-

Aminoglycoside Nucleotidyltransferases (ANTs)

-

Aminoglycoside Phosphotransferases (APHs) [6]

-

-

Target Site Modification: Alterations to the ribosomal binding site can reduce the binding affinity of bekanamycin. This can occur through mutations in the 16S rRNA gene or through enzymatic modification of the rRNA, such as methylation by specific methyltransferases, which shields the target from the antibiotic.[9][10]

-

Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of bekanamycin by either reducing its uptake or actively pumping it out of the cell.[11] Mutations in porin channels can decrease the permeability of the outer membrane.[3] Additionally, bacteria can express multidrug efflux pumps that recognize and expel aminoglycosides from the cytoplasm, preventing them from reaching the ribosome.[6][11]

Figure 2: Primary mechanisms of bacterial resistance to bekanamycin.

Quantitative Data

Quantitative analysis of the interaction between bekanamycin and its target is crucial for understanding its potency and for the development of novel derivatives. While specific kinetic data for this compound is sparse in the cited literature, data for the closely related Kanamycin B provides a valuable reference point.

| Parameter | Analyte | Method | Value | Reference Organism |

| Dissociation Constant (KD) | Kanamycin B - 16S rRNA (A-site) | MicroScale Thermophoresis (MST) | 9.98 µM | E. coli |

| Half-Inhibitory Conc. (KI) | Amikacin - Translocation | In Vitro Fast Kinetics | Not specified | E. coli |

Table 1: Summary of Quantitative Binding and Inhibition Data. The KD value for Kanamycin B indicates its binding affinity to the primary ribosomal target.[12] The KI for the derivative amikacin highlights its inhibitory effect on a key step in protein synthesis.[13]

Key Experimental Protocols

The study of bekanamycin's mechanism of action and bacterial resistance involves several key experimental methodologies.

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

-

Preparation of Stock Solution: Dissolve this compound in sterile deionized water to a known concentration (e.g., 10 mg/mL) and sterilize using a 0.22 µm filter.[6]

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the bekanamycin stock solution in CAMHB to create a range of concentrations.[6]

-

Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).[6]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

-

Reading the MIC: The MIC is defined as the lowest concentration of bekanamycin that completely inhibits visible bacterial growth, as determined by visual inspection.[6]

Figure 3: Experimental workflow for MIC determination.

MST is a biophysical technique used to quantify the interaction between molecules by measuring the motion of molecules in a microscopic temperature gradient.

-

Target Preparation: The target RNA (e.g., a short sequence of the 16S rRNA A-site) is fluorescently labeled according to the manufacturer's protocol. The concentration of the labeled RNA is kept constant.

-

Ligand Preparation: A dilution series of the ligand (this compound) is prepared in a suitable buffer.

-

Incubation: The constant concentration of labeled RNA is mixed with the different concentrations of bekanamycin and incubated briefly to allow the interaction to reach equilibrium.

-

Measurement: The samples are loaded into glass capillaries, and the MST instrument is used to measure the thermophoretic movement of the labeled RNA in the presence of varying ligand concentrations.

-

Data Analysis: A binding curve is generated by plotting the change in the normalized fluorescence against the logarithm of the ligand concentration. The dissociation constant (KD) is then derived by fitting the data to a binding model.[12]

This assay measures the effect of an antibiotic on the synthesis of proteins in a cell-free system.

-

System Preparation: A bacterial cell-free translation system is prepared, typically containing purified 70S ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [³H]Met), mRNA encoding a specific peptide, and translation factors (IFs, EFs, RFs).

-

Reaction Initiation: The translation reaction is initiated by adding the necessary components.

-

Inhibitor Addition: this compound is added to the reaction at various concentrations. A control reaction with no antibiotic is run in parallel.

-

Time Course Analysis: Aliquots are taken from the reaction at different time points and quenched to stop the reaction.

-

Product Quantification: The amount of synthesized radiolabeled peptide is quantified, for instance, by scintillation counting after precipitation.

-

Data Analysis: The rate of peptide formation in the presence of the antibiotic is compared to the control to determine the extent of inhibition.[13] Half-inhibitory concentrations (IC₅₀ or KI) can be calculated from dose-response curves.[13]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of kanamycin on protein synthesis: inhibition of elongation of peptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 12. Genome-wide identification of Kanamycin B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Bekanamycin Sulfate: A Technical Guide

Executive Summary

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus. As a member of the aminoglycoside class, bekanamycin sulfate demonstrates a broad spectrum of bactericidal activity, primarily against aerobic Gram-negative bacteria, with additional efficacy against select Gram-positive organisms. Its mechanism of action involves the irreversible binding to the bacterial 30S ribosomal subunit, leading to the disruption of protein synthesis and subsequent cell death. This guide provides a comprehensive overview of this compound's antibacterial spectrum, supported by quantitative minimum inhibitory concentration (MIC) data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting bacterial protein synthesis.[1] The drug binds irreversibly to the 30S subunit of the bacterial ribosome.[2] This interaction interferes with protein synthesis in several critical ways:

-

Inhibition of the Initiation Complex: The binding of bekanamycin to the 30S subunit disrupts the formation of the 70S initiation complex, a crucial first step in the translation process.

-

mRNA Misreading: It induces a conformational change in the ribosomal decoding site, leading to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or toxic proteins.

-

Obstruction of Translocation: Bekanamycin also blocks the translocation of the ribosome along the mRNA strand, which effectively halts protein elongation.[2]

This multi-faceted disruption of protein synthesis leads to a cascade of cellular damage and ultimately results in bacterial cell death.

Antibacterial Spectrum and Potency

This compound is particularly potent against a range of aerobic Gram-negative pathogens.[3] It also demonstrates activity against some Gram-positive bacteria, most notably Staphylococcus aureus, including penicillinase-producing strains.[3]

Quantitative Susceptibility Data

The in vitro activity of bekanamycin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following table summarizes available MIC data for bekanamycin (Kanamycin B) against various bacterial species. It is important to note that MIC values can vary significantly between different strains of the same species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Gram-Positive | |||

| Staphylococcus aureus | ATCC 29213 | 1 | [4] |

| Staphylococcus aureus | (Bovine Isolate) | MIC50: <2 | [5] |

| Staphylococcus epidermidis | ATCC 12228 | 0.5 | [4] |

| Bacillus subtilis | 168 | 4 | [4] |

| Listeria monocytogenes | ATCC 19115 | 32 | [4] |

| Gram-Negative | |||

| Escherichia coli | ATCC 25922 | 6.25 µM (~3.0 µg/mL) | [6] |

| Escherichia coli | K12 Strains | 2 - 16 | [7] |

| Escherichia coli | O157 | ≤6.25 | [8] |

| Pseudomonas aeruginosa | PAO1 | 16 | [4] |

| Klebsiella pneumoniae | K6 (ATCC 700603) | 16 | [9] |

| Acinetobacter baumannii | ATCC 19606 | 32 | [4] |

Experimental Protocols for Susceptibility Testing

The determination of MIC values is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The two primary methods used for determining the susceptibility of bacteria to this compound are the Broth Microdilution and Agar Dilution methods.

Broth Microdilution Method

This is a widely used method for determining MICs and involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.

Methodology:

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours. A suspension is prepared in a sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included on each plate.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated directly into an agar medium, which is then inoculated with the test organisms.

Methodology:

-

Preparation of Antimicrobial Plates: A stock solution of this compound is prepared. A series of dilutions is made, and each dilution is added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared and incubated.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

Conclusion

This compound is a potent bactericidal antibiotic with a significant spectrum of activity, particularly against aerobic Gram-negative bacteria. Its mechanism of action, centered on the irreversible inhibition of the bacterial 30S ribosomal subunit, provides a robust basis for its antibacterial effects. Standardized methodologies, such as broth and agar dilution as outlined by CLSI, are essential for accurately determining its in vitro efficacy and for the continued surveillance of resistance patterns in clinical and research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. カナマイシン B 硫酸塩 aminoglycoside antibiotic | Sigma-Aldrich [sigmaaldrich.com]

- 3. Transcriptome profiling in response to Kanamycin B reveals its wider non-antibiotic cellular function in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Bioactivities of Kanamycin B-Derived Cationic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial drug susceptibility of Staphylococcus aureus strains isolated from bovine and ovine mammary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Bekanamycin Sulfate: A Technical Guide to its Origin and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic with significant therapeutic value. This technical guide provides a comprehensive overview of the origin, biosynthesis, and production of bekanamycin sulfate. We delve into the genetic basis of its production by Streptomyces kanamyceticus, elucidate the enzymatic pathway of its synthesis, detail fermentation and purification protocols, and present quantitative data to inform process optimization. This document is intended to serve as a core resource for professionals engaged in the research and development of aminoglycoside antibiotics.

Origin of Bekanamycin

Bekanamycin is a naturally occurring antibiotic produced by the Gram-positive soil bacterium, Streptomyces kanamyceticus.[1][2] It is a member of the kanamycin complex, which also includes kanamycin A and kanamycin C. Bekanamycin itself serves as a crucial precursor for the semi-synthesis of other potent aminoglycoside antibiotics, such as arbekacin and dibekacin.[2]

The Bekanamycin Biosynthetic Pathway

The production of bekanamycin is orchestrated by a dedicated gene cluster within the S. kanamyceticus genome. This cluster encodes a series of enzymes that catalyze the multi-step conversion of primary metabolites into the complex bekanamycin molecule. The biosynthesis begins with the formation of the central 2-deoxystreptamine (2-DOS) ring, which is subsequently glycosylated and modified.

While initial research proposed parallel pathways for the synthesis of the kanamycin complex, more recent studies suggest a linear pathway where kanamycin A is derived from bekanamycin (kanamycin B). The key enzymatic steps are outlined below.

Key Enzymes and Intermediates in Bekanamycin Biosynthesis

| Gene | Enzyme | Function | Intermediate Formed |

| kanA | 2-deoxy-scyllo-inosose synthase | Converts glucose-6-phosphate to 2-deoxy-scyllo-inosose | 2-deoxy-scyllo-inosose |

| kanB | L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Amination of 2-deoxy-scyllo-inosose | 2-deoxy-scyllo-inosamine |

| kanC | Aminotransferase | Further amination to form the 2-DOS core | 2-deoxystreptamine (2-DOS) |

| kanF / kanE | Glycosyltransferases | Glycosylation of the 2-DOS core | Paromamine and other glycosylated intermediates |

| kanI / kacL | Dehydrogenase/Aminotransferase | Modification of the sugar moieties | |

| kanJ | Kanamycin B dioxygenase | Oxidative deamination of Kanamycin B | 2'-oxo-kanamycin B |

| kanK | 2'-oxo-kanamycin B reductase | Reduction of 2'-oxo-kanamycin B | Kanamycin A |

| kanN | 2'-N-acetylparomamine deacetylase | Involved in modifications leading to Kanamycin B |

Note: The precise order and interplay of all enzymes in the pathway are still under active investigation.

Biosynthesis Pathway Diagram

Caption: Simplified linear biosynthetic pathway of bekanamycin and its conversion to kanamycin A.

Fermentation for Bekanamycin Production

The industrial production of bekanamycin relies on submerged fermentation of S. kanamyceticus under controlled conditions. Optimization of fermentation parameters is critical to maximize the yield and productivity.

Fermentation Medium Composition

A variety of media have been developed for the cultivation of S. kanamyceticus. A typical production medium includes a carbon source, a nitrogen source, and essential minerals.

| Component | Concentration Range (g/L) | Purpose |

| Carbon Source | ||

| Starch | 15 - 20 | Primary carbon and energy source.[3] |

| Glucose | 10 | Readily metabolizable carbon source.[4] |

| Nitrogen Source | ||

| Soytone | 8 - 12 | Complex nitrogen source providing amino acids and peptides.[3] |

| Bacto-peptone | 1 - 3 | Additional source of nitrogen and growth factors.[3] |

| Glycine max meal | 10 | Alternative complex nitrogen source.[4] |

| Minerals | ||

| K2HPO4 | 1.0 | Phosphate source and buffering agent.[3][5] |

| MgSO4·7H2O | 0.4 - 0.5 | Source of magnesium and sulfate ions.[3][5] |

| NaCl | 3.0 | Maintains osmotic balance.[3] |

| KCl | 0.5 | Source of potassium ions.[3] |

| CaCO3 | 1.0 - 5.0 | Buffering agent to control pH.[3][4] |

| FeSO4·7H2O | 0.00025 (µg/ml) | Trace element for enzyme function.[5] |

| ZnSO4·7H2O | 0.000575 (µg/ml) | Trace element for enzyme function.[5] |

Fermentation Conditions

Optimal physical parameters are crucial for efficient bekanamycin production.

| Parameter | Optimal Range | Impact |

| Temperature | 28 - 30 °C | Affects microbial growth and enzyme activity.[1] |

| pH | 8.0 - 8.6 | Influences nutrient uptake and product stability.[3] |

| Agitation | 300 rpm (in 5L fermentor) | Ensures proper mixing and oxygen transfer.[3] |

| Aeration | 1.3 vvm (in 5L fermentor) | Provides sufficient oxygen for aerobic respiration.[3] |

| Incubation Time | 4 - 7 days | Duration of the fermentation process.[3] |

Fermentation Yield

The yield of bekanamycin can be significantly influenced by the strain and fermentation conditions. A mutant strain of S. kanamyceticus (UUNNK1) in an optimized medium and fermentor conditions was reported to produce up to 350 µg/mL of kanamycin.[3] This represented a 25-fold increase compared to the original strain under non-optimized conditions.[3]

Downstream Processing: Extraction and Purification

Following fermentation, bekanamycin must be recovered from the complex fermentation broth and purified to a high degree.

Extraction

The initial recovery of bekanamycin from the fermentation broth typically involves separating the mycelium from the liquid phase, followed by extraction of the antibiotic.

Experimental Protocol: Solvent Extraction of Bekanamycin

-

Harvesting: At the end of the fermentation, stop the process and filter the broth to remove the S. kanamyceticus mycelium.

-

pH Adjustment: Adjust the pH of the filtrate to a range of 6.0-8.0.

-

Solvent Extraction: Perform a liquid-liquid extraction using an organic solvent such as butanol or ethyl acetate.[1] The volume of solvent and the number of extraction cycles should be optimized for maximum recovery.

-

Phase Separation: Allow the aqueous and organic phases to separate. The bekanamycin will partition into the organic phase.

-

Concentration: Concentrate the organic phase under reduced pressure to obtain a crude extract of bekanamycin.

Purification

Further purification is necessary to remove impurities and related kanamycin analogues. This is typically achieved through a combination of chromatographic techniques.

Experimental Protocol: Purification of Bekanamycin

-

Cation Exchange Chromatography:

-

Solid-Phase Extraction (SPE):

-

Crystallization:

-

The purified bekanamycin solution is concentrated.

-

The addition of a solvent in which bekanamycin is less soluble, such as methanol or acetone, can induce crystallization of this compound.[6]

-

The crystals are then collected by filtration and dried.

-

Purification Workflow Diagram

Caption: A general workflow for the extraction and purification of this compound.

Chemical Synthesis

While bekanamycin is primarily produced through fermentation, its role as a precursor for semi-synthetic antibiotics like arbekacin and dibekacin is of great importance. These derivatives are synthesized chemically from bekanamycin to enhance their antibacterial spectrum and overcome resistance mechanisms. The chemical synthesis of bekanamycin itself is complex and not economically viable for large-scale production compared to fermentation.

Conclusion

This compound remains a clinically relevant aminoglycoside antibiotic, both in its own right and as a scaffold for the development of next-generation therapeutics. A thorough understanding of its microbial origin, biosynthetic pathway, and production processes is essential for researchers and drug developers. Continued efforts in metabolic engineering of S. kanamyceticus and optimization of fermentation and purification technologies hold the promise of further improving the efficiency and cost-effectiveness of bekanamycin production, ensuring its continued availability for therapeutic applications.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. thaiscience.info [thaiscience.info]

- 4. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mineral nutrition of Streptomyces kanamyceticus for kanamycin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2931798A - Kanamycin and processes for the preparation thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Preparation of Bekanamycin Sulfate Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Bekanamycin, an aminoglycoside antibiotic, is a crucial selective agent in molecular biology and microbiology research. It functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis and leading to cell death.[1] This protocol provides a detailed methodology for the preparation of a bekanamycin sulfate stock solution, ensuring accurate and reproducible experimental outcomes.

Data Presentation

A summary of the essential quantitative data for this compound is provided in the table below for quick reference.

| Property | Value | Citations |

| Synonyms | Kanamycin B sulfate, Kanendos, Stereocidin | [1] |

| Molecular Formula | C₁₈H₃₇N₅O₁₀ · H₂SO₄ | [1] |

| Molecular Weight | 581.59 g/mol | [1][2] |

| Solubility in Water | 50 mg/mL to 100 mg/mL | [1] |

| Recommended Stock Concentration | 10 mg/mL to 100 mg/mL | [1] |

| Typical Working Concentration | 50 µg/mL (can range from 10-100 µg/mL) | [1][3] |

| Storage of Aliquots | -20°C for long-term (up to 6 months); 2-8°C for short-term (weeks) | [1][4] |

Experimental Protocol

This protocol details the procedure for preparing a sterile 50 mg/mL stock solution of this compound.

Materials:

-

This compound powder

-

Sterile, ultrapure water (DNase/RNase free)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Calculations: To prepare a 10 mL stock solution of 50 mg/mL this compound, 500 mg of this compound powder is required. The calculation is as follows:

-

Volume of stock solution: 10 mL

-

Desired concentration: 50 mg/mL

-

Mass of this compound = 10 mL * 50 mg/mL = 500 mg

-

-

Weighing: In a designated clean area, accurately weigh 500 mg of this compound powder and transfer it to a sterile conical tube.

-

Dissolving: Add approximately 8 mL of sterile, ultrapure water to the conical tube.[1] Close the tube tightly and vortex until the powder is completely dissolved. The resulting solution should be clear and colorless.[5] If needed, gentle warming or sonication can aid in dissolution.[5]

-

Volume Adjustment: Once fully dissolved, add sterile, ultrapure water to bring the final volume to 10 mL. Mix the solution thoroughly by inverting the tube several times.

-

Sterilization: To ensure the stock solution is sterile for use in cell culture, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1][3]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can diminish the antibiotic's efficacy, dispense the stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes.[1][4][5]

-

Labeling: Clearly label each aliquot with "this compound," the concentration (50 mg/mL), and the preparation date.

-

Storage: Store the aliquots at -20°C for long-term use (up to six months) or at 2-8°C for short-term use (up to a few weeks).[1][4][6]

Usage:

The typical working concentration of bekanamycin in bacterial culture media is 50 µg/mL.[1] To achieve this, dilute the 50 mg/mL stock solution at a 1:1000 ratio into the autoclaved and cooled media. For example, add 1 mL of the 50 mg/mL stock solution to 1 L of culture medium.

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for the Preparation of Bekanamycin Sulfate Agar Plates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of bekanamycin sulfate agar plates. Bekanamycin, an aminoglycoside antibiotic, is a crucial tool in microbiology and molecular biology for the selection of bacteria resistant to it, often conferred by a plasmid.[1][2]

Application Notes

This compound, also known as Kanamycin B, is an antibiotic isolated from Streptomyces kanamyceticus.[1][3] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as mycoplasma.[1][3][4] In a research context, its primary use is as a selective agent.[1] Many commercially available plasmids carry a gene conferring resistance to kanamycin, allowing for the selection of successfully transformed bacteria.[1]

The bactericidal action of bekanamycin stems from its ability to inhibit protein synthesis in susceptible bacteria.[1][5][6][7] It irreversibly binds to the 30S subunit of the bacterial ribosome, which interferes with the translation process in several ways: it obstructs the formation of the initiation complex, causes misreading of the mRNA, and inhibits the translocation of the ribosome.[1][5][6] This leads to the production of non-functional proteins and ultimately, cell death.[1][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for preparing and using this compound agar plates.

Table 1: this compound Stock and Working Concentrations

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[1] |

| Working Concentration in Agar | 30 - 50 µg/mL | The optimal concentration can vary depending on the bacterial strain and plasmid.[1][8] It is advisable to test a range of concentrations if necessary.[1][9] |

| Volume of Stock per Liter of Media | 1 mL of a 50 mg/mL stock | For a final concentration of 50 µg/mL. |

Table 2: Luria-Bertani (LB) Agar Composition (per Liter)

| Component | Amount |

| Tryptone | 10 g[1][8][10][11] |

| Yeast Extract | 5 g[1][8][10][11] |

| NaCl | 10 g[1][8][10][11] |

| Agar | 15 g[1][8][10][11] |

| Deionized Water | To a final volume of 1 L[1][11] |

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound stock solution and this compound agar plates.

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

-

This compound powder

-

Sterile deionized or distilled water

-

Sterile container (e.g., 50 mL conical tube)

-

Calibrated scale

-

0.22 µm sterile syringe filter

-

Sterile syringe

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Weigh 0.5 g of this compound powder.

-

Transfer the powder to a sterile container.

-

Add 10 mL of sterile deionized water to the container.[1]

-

Vortex or mix thoroughly until the powder is completely dissolved.[1]

-

Draw the solution into a sterile syringe and attach a 0.22 µm sterile filter.

-

Filter-sterilize the solution into a new sterile container.

-

Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[1]

-

Label the tubes with the name of the solution, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term use.[10]

Protocol 2: Preparation of this compound Agar Plates

Materials:

-

Tryptone

-

Yeast Extract

-

NaCl

-

Agar

-

Deionized water

-

2 L flask or beaker

-

Autoclave

-

Water bath set to 55°C

-

This compound stock solution (from Protocol 1)

-

Sterile petri dishes (100 mm)

-

Magnetic stir bar and stir plate (optional)

Procedure:

-

To a 2 L flask or beaker, add the following components to make 1 L of LB agar: 10 g of Tryptone, 5 g of Yeast Extract, 10 g of NaCl, and 15 g of Agar.[1]

-

Add deionized water to a final volume of 1 L and add a magnetic stir bar.[1]

-

Autoclave the medium for 20-25 minutes at 121°C using a liquid cycle to ensure sterility.[12][13][14]

-

After autoclaving, allow the agar to cool in a 55°C water bath.[11][13] This is crucial to prevent degradation of the antibiotic. A good indicator is when you can comfortably touch the side of the flask.[1][11]

-

Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution. For a final concentration of 50 µg/mL in 1 L of media, add 1 mL of a 50 mg/mL stock solution.

-

Swirl the flask gently to ensure the antibiotic is evenly distributed.[1]

-

Pour approximately 20-25 mL of the molten agar into each sterile petri dish, enough to cover the bottom of the plate.[11]

-

Allow the plates to cool and solidify at room temperature.

-

Once solidified, store the plates upside down at 4°C to prevent condensation from dripping onto the agar surface.[8][12] The plates should be used within one month for optimal performance.[4][11]

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for preparing this compound agar plates.

References

- 1. benchchem.com [benchchem.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]

- 11. static.igem.org [static.igem.org]

- 12. Sum's MBI Page - Procedure - LB (plus Antibiotic) Agar Plates Preparation [people.mbi.ucla.edu]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Obtain LB agar plates (with antibiotics) [protocols.io]

Optimal Working Concentration of Bekanamycin Sulfate in E. coli

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin, also known as Kanamycin B, is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus.[1] It is a potent, broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, as well as mycoplasma.[1][2] In molecular biology, bekanamycin sulfate is frequently employed as a selective agent to isolate and maintain Escherichia coli strains that have been successfully transformed with plasmids conferring resistance to it.[1][3] The most common resistance gene is the neomycin phosphotransferase II (NPTII or kanR), which inactivates bekanamycin through phosphorylation.[4]

This document provides detailed protocols and application notes for determining and utilizing the optimal working concentration of this compound in E. coli.

Mechanism of Action

Bekanamycin exerts its bactericidal effect by inhibiting protein synthesis.[1][5] It irreversibly binds to the 30S ribosomal subunit of bacteria.[1][6] This binding event interferes with the translation process in several ways: it disrupts the initiation complex, causes misreading of the mRNA, and inhibits the translocation of the ribosome along the mRNA.[6][7][8] The resulting production of non-functional or truncated proteins is lethal to the bacterial cell.[1]

Data Presentation

The optimal concentration of this compound can vary depending on the E. coli strain, the plasmid copy number, and the specific experimental conditions.[1][9] Therefore, it is highly recommended to empirically determine the minimal inhibitory concentration (MIC) for your specific host strain.[4]

Table 1: Quantitative Data for this compound Usage in E. coli

| Parameter | Recommended Value | Notes |

| Stock Solution Concentration | 10 - 50 mg/mL | Prepare in sterile deionized water and filter sterilize.[1][9] |

| Typical Working Concentration | 30 - 50 µg/mL | A common starting point is 50 µg/mL.[1][10] The optimal concentration can range from 10-100 µg/mL.[3][9] |

| Storage of Stock Solution | -20°C (long-term) | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3] |

| Storage of Prepared Plates | 2-8°C | Plates should be sealed to prevent evaporation and can be stored for about a month.[11] |

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1000x stock solution for a final working concentration of 50 µg/mL.

Materials:

-

This compound powder

-

Sterile, ultrapure water

-

Sterile 15 mL or 50 mL conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

In a sterile environment, accurately weigh 0.5 g of this compound powder.[12]

-

Transfer the powder to a sterile conical tube.

-

Add 10 mL of sterile, ultrapure water to the tube.[12]

-

Vortex the solution until the this compound is completely dissolved.[12]

-

Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.[12]

-

Filter-sterilize the solution into a new sterile conical tube.

-

Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[3]

-

Label each aliquot clearly with the name ("this compound"), concentration (50 mg/mL), and the date of preparation.

-

Store the aliquots at -20°C for long-term storage.[3]

Protocol 2: Determining the Minimal Inhibitory Concentration (MIC) of this compound for E. coli

This protocol is essential for optimizing the selection pressure for your specific untransformed E. coli host strain. The optimal working concentration for plasmid selection is typically 1.5 to 2 times the MIC.[4]

Materials:

-

Untransformed E. coli host strain

-

Luria-Bertani (LB) agar and LB broth

-

This compound stock solution (e.g., 50 mg/mL)

-

Sterile petri dishes

-

Spectrophotometer

-

Sterile culture tubes

Procedure:

-

Prepare an Overnight Culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli strain. Incubate overnight at 37°C with shaking.[4]

-

Standardize Cell Density: Measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.[4]

-

Prepare Titration Plates: Prepare a series of LB agar plates with varying final concentrations of bekanamycin. A suggested range is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.[4] To do this, add the appropriate volume of the bekanamycin stock solution to the molten LB agar after it has cooled to approximately 50-55°C, swirl to mix, and pour the plates.

-

Plate the Bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates. Ensure the liquid is fully absorbed before inverting the plates.[4]

-

Incubate: Incubate the plates at 37°C for 16-20 hours.[4]

-

Determine MIC: Examine the plates and identify the lowest concentration of bekanamycin at which there is no visible bacterial growth. This concentration is the MIC.[4]

-

Select Working Concentration: The optimal working concentration for selecting transformed colonies should be slightly higher than the MIC (e.g., 1.5x the MIC) to ensure stringent selection.[4]

Protocol 3: Selection of Transformed E. coli

Materials:

-

LB agar plates containing the predetermined optimal working concentration of this compound

-

Transformation reaction mixture

-

Sterile spreader

Procedure:

-

Following your standard transformation protocol (e.g., heat shock), plate the appropriate volume of the transformation mixture onto the pre-warmed this compound agar plates.

-

Spread the mixture evenly across the surface of the agar using a sterile spreader.

-

Allow the plates to dry completely before inverting them.

-

Incubate the plates at 37°C for 12-16 hours, or until colonies are of a suitable size for picking.

-

Only E. coli cells that have been successfully transformed with the plasmid carrying the bekanamycin resistance gene should grow.

Troubleshooting

-

No colonies: The transformation may have failed, or the concentration of bekanamycin may be too high. Verify your transformation protocol and consider re-evaluating the MIC.

-

Satellite colonies: Small colonies surrounding a larger colony may indicate that the bekanamycin is being degraded by the resistant cells. Avoid prolonged incubation times.

-

Growth on control plates (no plasmid): The untransformed E. coli may have some intrinsic resistance, or the bekanamycin stock may have lost its activity. Prepare fresh stock and re-determine the MIC.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Kanamycin Sulfate – Cellseco [cellseco.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. khimexpert.com [khimexpert.com]

- 10. Working concentration with Kanamycin - Bacteria Escherichia coli - BNID 108851 [bionumbers.hms.harvard.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. static.igem.wiki [static.igem.wiki]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Bekanamycin Sulfate in Bacterial Plasmid Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bekanamycin sulfate, an aminoglycoside antibiotic, is a crucial tool in molecular biology for the selection of bacteria, particularly Escherichia coli, that have been successfully transformed with a plasmid carrying a specific resistance gene.[1][2][3] Its robust mechanism of action and stability make it a reliable selective agent for a variety of applications, from routine cloning to large-scale protein expression.[4] This document provides detailed application notes and protocols for the effective use of this compound in plasmid selection.

Bekanamycin, also known as Kanamycin B, functions by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis by causing mRNA misreading and inhibiting translocation.[1][5][6][7] This action is bactericidal, meaning it actively kills susceptible bacteria.[6][8] Resistance to bekanamycin is conferred by the neomycin phosphotransferase II (NPTII or KanR) gene, which inactivates the antibiotic through phosphorylation.[1][4][8] Plasmids engineered to carry the kanR gene allow transformed bacteria to thrive in media containing bekanamycin, while non-transformed cells are eliminated.[1][9]

Data Presentation

Antibiotic Properties and Working Concentrations

| Property | Description |

| Synonyms | Kanamycin B Sulfate |

| CAS Number | 29701-07-3 |

| Molecular Formula | C₁₈H₃₆N₄O₁₁ · H₂SO₄ |

| Molecular Weight | 582.6 g/mol |

| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to mRNA misreading and translocation obstruction.[1][5][6][7] |

| Spectrum of Activity | Broad spectrum, particularly effective against aerobic Gram-negative bacteria (e.g., E. coli) and some Gram-positive bacteria.[5][6][10] |

| Resistance Gene | Neomycin Phosphotransferase II (NPTII or kanR).[1][4][8] |

| Stock Solution Solvent | Sterile deionized water. |

| Stock Solution Storage | Aliquots can be stored at -20°C for long-term storage. Aqueous solutions are stable at 2-8°C.[11][12] Avoid repeated freeze-thaw cycles.[12] |

| Selective Plates Storage | Sealed plates can be stored at 2-8°C for approximately one month.[11] |

Recommended Working Concentrations for E. coli

| Application | Recommended Concentration (µg/mL) | Notes |

| Plasmid Selection (High Copy Number) | 50 | A commonly used starting concentration for many E. coli strains.[1] |

| Plasmid Selection (Low Copy Number/Cosmids) | 20 - 50 | Lower concentrations may be sufficient. It is recommended to empirically determine the optimal concentration.[8] |

| General Bacterial Culture | 50 - 100 | For preventing contamination in liquid or on solid media.[13] |

| Determining MIC | 5 - 100 | A range of concentrations should be tested to determine the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain. The optimal working concentration for selection is typically 1.5 to 2 times the MIC.[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)

Materials:

-

This compound powder

-

Sterile, deionized water

-

Sterile conical tube

-

0.22 µm syringe filter

-

Sterile microcentrifuge tubes

Methodology:

-

In a sterile environment, accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile, deionized water to a final concentration of 50 mg/mL.[12]

-

Gently vortex the solution until the powder is completely dissolved.[12]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[12]

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[12]

-

Label the aliquots with the name of the antibiotic, concentration, and the date of preparation.

-

Store the aliquots at -20°C for long-term use.[12]

Protocol 2: Preparation of Selective LB Agar Plates

Materials:

-

Luria-Bertani (LB) agar powder

-

Deionized water

-

Autoclave

-

Water bath

-

This compound stock solution (50 mg/mL)

-

Sterile petri dishes

Methodology:

-

Prepare LB agar according to the manufacturer's instructions.

-

Sterilize the LB agar by autoclaving.

-

After autoclaving, cool the molten agar in a 50-55°C water bath.

-

Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 50 µg/mL, add 1 mL of a 50 mg/mL stock solution to 1 liter of LB agar).

-

Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.

-

Pour approximately 20-25 mL of the selective LB agar into each sterile petri dish.

-

Allow the plates to solidify at room temperature.

-

Once solidified, store the plates inverted and sealed at 2-8°C.[11]

Protocol 3: Bacterial Transformation and Selection

Materials:

-

Competent E. coli cells

-

Plasmid DNA containing the bekanamycin resistance gene (kanR)

-

Ice

-

Water bath at 42°C

-

SOC or LB broth (without antibiotics)

-

Incubator with shaker (37°C)

-

Selective LB agar plates containing bekanamycin

Methodology:

-

Thaw a vial of competent E. coli cells on ice.

-

Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.

-

Incubate the cell-DNA mixture on ice for 30 minutes.

-

Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

-

Immediately transfer the tube back to ice for 2 minutes.

-

Add 900 µL of pre-warmed SOC or LB broth (without antibiotics) to the cells.[4]

-

Incubate the tube at 37°C for 60 minutes with shaking (approximately 200-250 rpm) to allow for the expression of the antibiotic resistance gene.[4]

-

Plate 100-200 µL of the cell suspension onto pre-warmed selective LB agar plates containing bekanamycin.[4]

-

Incubate the plates overnight (16-18 hours) at 37°C.[4]

-

The following day, colonies containing the plasmid with the bekanamycin resistance gene will be visible.

Visualizations

Mechanism of Action and Resistance

Caption: Mechanism of bekanamycin action and resistance.

Experimental Workflow for Plasmid Selection

Caption: Workflow for bacterial selection using bekanamycin.

References

- 1. benchchem.com [benchchem.com]

- 2. tribioscience.com [tribioscience.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. goldbio.com [goldbio.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. neolab.de [neolab.de]

bekanamycin sulfate concentration for stable cell line selection

For: Researchers, Scientists, and Drug Development Professionals

Subject: Selection of Stable Mammalian Cell Lines Using Aminoglycoside Antibiotics

Introduction

The generation of stable cell lines, which have foreign DNA integrated into their genome, is a cornerstone of modern biological research and drug development. This process relies on the use of selectable markers, typically antibiotic resistance genes, to isolate and expand cells that have successfully incorporated the desired genetic material.

While several aminoglycoside antibiotics can be used for selection, it is critical to choose an agent with proven efficacy in eukaryotic, particularly mammalian, cells. This document provides a detailed guide to the principles and protocols for establishing stable mammalian cell lines.

Important Note on Bekanamycin Sulfate: Our comprehensive review of current scientific literature indicates that This compound (also known as Kanamycin B) is not a recommended or effective agent for the selection of stable mammalian cell lines .[1][2][3] Bekanamycin is a potent antibiotic primarily used for bacterial selection due to its mechanism of action targeting the 30S ribosomal subunit of prokaryotes.[4] While it is related to other aminoglycosides, its efficacy against the 80S ribosomes of mammalian cells is significantly lower, and its use for this application is not well-documented.[1][2] Therefore, attempting to use bekanamycin for mammalian cell selection is likely to result in experimental failure.

The industry-standard and scientifically validated antibiotic for selecting mammalian cells expressing the neomycin resistance gene (neo) is G418 sulfate (Geneticin®) .[3] This document will, therefore, focus on the proper application of G418 for the generation of stable cell lines.

Comparative Analysis: this compound vs. G418 Sulfate

The following table summarizes the key differences between this compound and G418 sulfate for the application of stable mammalian cell line selection.

| Feature | This compound | G418 Sulfate (Geneticin®) |

| Primary Application | Bacterial selection[1][4] | Mammalian, yeast, plant, and protozoan cell selection[3] |

| Target Ribosome | Primarily prokaryotic 70S ribosomes (30S subunit)[2][4] | Eukaryotic 80S ribosomes[3] |

| Potency in Mammalian Cells | Very low; not effective for selection[1][2] | High; the standard for neo gene selection[3] |

| Resistance Gene | Neomycin resistance gene (neo or nptII) | Neomycin resistance gene (neo or nptII)[3] |

| Typical Working Concentration | Not well-established for mammalian cells | 100 - 2000 µg/mL, highly cell-line dependent[3] |

| Documentation & Protocols | Very limited for mammalian cells[3] | Extensive and well-established[3] |

Mechanism of Action and Resistance

Both G418 and bekanamycin are aminoglycoside antibiotics that function by inhibiting protein synthesis, ultimately leading to cell death in susceptible cells.[3] The resistance to these antibiotics is conferred by the neomycin phosphotransferase II (nptII) enzyme, encoded by the neo gene. This enzyme inactivates the antibiotic through phosphorylation, preventing it from binding to the ribosome.

Mechanisms of G418 action and resistance.

Experimental Protocols

Determining the Optimal G418 Concentration (Kill Curve)

It is crucial to determine the minimum concentration of G418 that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days), as each cell line exhibits different sensitivity.[5]

Materials:

-

Parental (non-transfected) cell line

-

Complete cell culture medium

-

G418 sulfate stock solution (e.g., 50 mg/mL)

-

24-well or 96-well cell culture plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Plating: Seed the parental cells at a low density (e.g., 20-25% confluency) into the wells of a multi-well plate.[3] Allow cells to attach overnight.

-

Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of G418 concentrations. A broad range is recommended for the initial test (e.g., 0, 100, 200, 400, 600, 800, 1000, 1400 µg/mL).[3] Include a "no antibiotic" control.

-

Incubation and Observation: Incubate the cells under standard conditions (37°C, 5% CO2).

-

Medium Change: Replace the selective medium every 2-3 days.[3]

-

Monitor Cell Viability: Observe the cells daily for signs of cell death (e.g., rounding, detachment, lysis).

-

Determine Optimal Concentration: After 7-14 days, identify the lowest concentration of G418 that results in complete cell death.[3][5] This concentration will be used for selecting your stable cell line.

Generating a Stable Cell Line

This protocol outlines the general steps for creating a stable cell line following transfection.

Workflow for generating a stable cell line.

Protocol:

-

Transfection: Transfect the target cell line with a plasmid containing your gene of interest and the neomycin resistance (neo) gene using your optimized transfection protocol.[3]

-

Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[2][3]

-

Initiation of Selection: Passage the cells into fresh culture vessels with a complete growth medium containing the predetermined optimal concentration of G418.[2]

-

Maintenance of Selection: Continue to culture the cells in the selective medium, replacing the medium every 2-3 days. Most non-transfected cells should die within the first 7-10 days.[2][6]

-

Clonal Isolation: Once discrete, resistant colonies are visible (typically after 2-3 weeks), isolate these colonies to establish monoclonal stable cell lines.[2] This can be done using methods such as:

-

Cloning Cylinders: Place a sterile cylinder greased with vacuum grease over a single colony, add a small amount of trypsin to detach the cells, and transfer the cell suspension to a new well.

-

Limiting Dilution: Serially dilute the mixed population of resistant cells in a multi-well plate to a calculated density of less than one cell per well. Wells that contain a single colony will have originated from a single clone.

-

-

Expansion and Validation: Expand the isolated clones and validate the expression of your gene of interest through methods such as Western blot, qPCR, or functional assays.

Troubleshooting

| Problem | Possible Cause | Solution |

| All cells die, including transfected ones | G418 concentration is too high. | Re-evaluate the kill curve. Ensure the optimal concentration is the minimum required to kill untransfected cells. |

| Low transfection efficiency. | Optimize your transfection protocol before starting selection. | |

| The expressed protein is toxic to the cells. | Consider using an inducible expression system. | |

| No cells die; a lawn of cells grows | G418 concentration is too low. | Perform a new kill curve to determine a higher effective concentration. |

| G418 has degraded. | Use a fresh stock of G418. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. | |

| The parental cell line has intrinsic resistance. | Test a higher range of G418 concentrations in your kill curve. | |

| Selection takes longer than 3 weeks | Sub-optimal G418 concentration. | A slightly too low concentration may slow down the death of non-resistant cells. |

| Slow-growing cell line. | Be patient and continue to maintain the selective pressure. |

References

Application Notes and Protocols: Bekenamycin Sulfate in Combination with Other Antibiotics for Selection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing bekanamycin sulfate in combination with other antibiotics for selective purposes in research and development. This document outlines the underlying principles of antibiotic synergy, presents quantitative data from relevant studies, and offers detailed protocols for practical application.

Introduction to Bekenamycin Sulfate and Combination Therapy

Bekenamycin sulfate, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit of bacteria, leading to mRNA misreading and subsequent inhibition of protein synthesis.[1][2][3][4] This mechanism ultimately results in bacterial cell death.[1][2] In molecular biology, it is commonly used as a selection agent for cells that have been successfully transformed with a plasmid carrying a resistance gene, such as the neomycin phosphotransferase II (nptII or neo) gene.[1] This enzyme inactivates bekanamycin by phosphorylation, allowing the transformed cells to survive.[1]

The increasing prevalence of antibiotic resistance necessitates strategies to enhance the efficacy of existing antibiotics. Combination therapy, the use of two or more antibiotics concurrently, can offer several advantages:

-

Synergistic Effects: The combined effect of the antibiotics is greater than the sum of their individual effects.

-

Prevention of Resistance: Using multiple mechanisms of action can reduce the likelihood of resistant mutants emerging.

-

Broadened Spectrum of Activity: Combinations can be effective against a wider range of microorganisms.

-

Dose Reduction: Synergistic combinations may allow for lower concentrations of each antibiotic, potentially reducing toxicity.[5]

This document focuses on the application of this compound in combination with other antibiotics, particularly for enhancing selection pressure and combating resistance in laboratory settings.

Quantitative Data on Bekenamycin (Kanamycin) Combinations

The synergistic, indifferent, or antagonistic effects of antibiotic combinations can be quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) [6]

-

Synergy: FIC Index ≤ 0.5

-

Indifference (Additive): 0.5 < FIC Index ≤ 4.0

While specific data for bekanamycin is limited, its close structural and functional analog, kanamycin, is often used interchangeably in research.[3] The following tables summarize key quantitative findings for kanamycin in combination with other antibiotics against Escherichia coli K12.

Table 1: In Vitro Interaction of Kanamycin with Ampicillin and Tetracycline against E. coli K12

| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

| Kanamycin | Not Specified | Not Specified | 2.125[2] | Indifference[2] |

| Ampicillin | Not Specified | Not Specified | ||

| Kanamycin | Not Specified | Not Specified | 1.125[2] | Indifference[2] |

| Tetracycline | Not Specified | Not Specified |

Note: The study cited did not provide the individual MIC values, only the final FIC index.

Table 2: Example of Synergistic Combination of Kanamycin and Ampicillin against Staphylococcus aureus

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

| Kanamycin | 80[8] | 20[8] | 0.562[8] | Additive[8] |

| Ampicillin | 160[8] | 10[8] |

Note: While the FIC index of 0.562 is technically in the "additive" range, it is very close to the synergy threshold and demonstrates a significant reduction in the required concentrations of both antibiotics.

Experimental Protocols

Protocol for Checkerboard Assay to Determine Antibiotic Synergy

This protocol outlines the checkerboard microdilution method to determine the FIC index of this compound in combination with another antibiotic.

Materials:

-

Bekenamycin sulfate

-

Second antibiotic of interest (e.g., ampicillin, tetracycline)

-

Bacterial strain to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile deionized water) at a concentration at least four times the highest concentration to be tested.[9]

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[2] Further dilute the inoculum to a final concentration of 5 x 105 CFU/mL in each well of the microtiter plate.[7]

-

Set up the Checkerboard Plate:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.[7]

-

Along the y-axis (rows), create a two-fold serial dilution of this compound.

-

Along the x-axis (columns), create a two-fold serial dilution of the second antibiotic.[7]

-

The resulting plate will contain a gradient of concentrations for both antibiotics, as well as wells with each antibiotic alone.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.[7]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[7]

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

-

Calculate FIC Index: Use the formula provided above to calculate the FIC index for each combination that shows no growth. The lowest FIC index is reported as the result for the combination.

Protocol for Selection of Transformed Bacteria using Bekenamycin Sulfate in Combination

This protocol describes how to use this compound with a second antibiotic for the selection of transformed bacterial colonies. This is particularly useful when dealing with strains that have a basal level of resistance or to apply stringent selection pressure.

Materials:

-

LB agar plates

-

Bekenamycin sulfate stock solution (e.g., 50 mg/mL)

-

Stock solution of the second antibiotic (concentration will depend on the antibiotic and desired final concentration)

-

Transformed bacterial cells

-

Incubator

Procedure:

-

Determine Optimal Concentrations:

-

First, determine the MIC of each antibiotic individually for the host bacterial strain.

-

If aiming for synergy, use the concentrations determined from the checkerboard assay (the combination with the lowest FIC index).

-

If using the combination for more stringent selection without confirmed synergy, a common starting point is to use half the MIC of each antibiotic.

-

-

Prepare Selective Plates:

-

Prepare molten LB agar and cool to approximately 50-55°C.

-

Add the appropriate volumes of the this compound and the second antibiotic stock solutions to the molten agar to achieve the desired final concentrations.

-

Mix gently and pour the plates.

-

-

Plating Transformed Cells:

-

After the transformation protocol, a recovery step in non-selective liquid media is recommended, especially when using aminoglycosides like bekanamycin.[10]

-

Plate the transformed cells onto the dual-antibiotic selective plates.

-

-

Incubation: Incubate the plates overnight at 37°C.

-

Colony Selection and Verification:

-

Pick individual colonies and streak them onto fresh dual-antibiotic plates to confirm resistance.

-

Further verification can be done through colony PCR to detect the presence of the resistance gene or by plasmid miniprep and analysis.[1]

-

Visualizations

Caption: Mechanism of action of this compound in bacteria.

Caption: Experimental workflow for the checkerboard assay.

References

- 1. benchchem.com [benchchem.com]

- 2. futurescienceleaders.com [futurescienceleaders.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. scirp.org [scirp.org]

- 6. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Bekanamycin Sulfate for E. coli Strains

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing bekanamycin sulfate concentration in various E. coli strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does resistance work in E. coli?

This compound, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit of bacteria. This binding disrupts protein synthesis in two main ways: it causes misreading of the mRNA and inhibits the translocation of the ribosome along the mRNA.[1][2] This ultimately leads to the production of nonfunctional proteins and bacterial cell death.[1][2]

Resistance to bekanamycin in laboratory E. coli strains is typically conferred by a plasmid-borne gene, most commonly the neomycin phosphotransferase II (nptII or kanR) gene. This gene encodes an enzyme that inactivates bekanamycin through phosphorylation, preventing it from binding to the ribosome.[3] Since this resistance mechanism occurs within the cell, it prevents the antibiotic from being degraded in the surrounding medium, which is why satellite colonies are generally not observed with bekanamycin selection, unlike with antibiotics such as ampicillin.[2][4]

Q2: What is a good starting concentration of this compound for E. coli?

A standard starting concentration for this compound (often used interchangeably with kanamycin) for plasmid selection in most E. coli strains is 50 µg/mL .[5][6] However, this is just a starting point, and the optimal concentration can vary depending on the E. coli strain, the plasmid copy number, and the specific experimental goal (e.g., plasmid DNA production vs. recombinant protein expression).[7][8] It is highly recommended to empirically determine the optimal concentration for your specific experimental setup.[5]

Q3: How does the E. coli strain affect the optimal this compound concentration?

Different E. coli strains can exhibit varying levels of intrinsic sensitivity to bekanamycin. Therefore, the optimal concentration for plasmid selection should be determined for each specific strain. For instance, while a general-purpose cloning strain like DH5α might grow well with 50 µg/mL, a protein expression strain like BL21(DE3) might require a slightly different concentration for optimal protein yield without compromising cell health.[1][9]

Q4: How does plasmid copy number influence the required this compound concentration?

The copy number of the plasmid carrying the resistance gene can impact the necessary concentration of bekanamycin.

-

Low-copy-number plasmids: A lower concentration of bekanamycin may be sufficient to maintain selective pressure.

-

High-copy-number plasmids: A higher concentration of bekanamycin might be necessary to ensure that only cells containing the plasmid can survive and to prevent the loss of the plasmid during cell division. Increasing the selective pressure with a higher antibiotic concentration may also lead to an increase in plasmid copy number and, consequently, higher yields of recombinant protein or plasmid DNA.[10]

Q5: Can I use a high concentration of this compound to increase plasmid DNA yield?

Some studies have shown that using a higher than standard concentration of kanamycin can increase plasmid DNA yield. For example, in a study with E. coli DH5α, increasing the kanamycin concentration to 300 mg/L (300 µg/mL) resulted in a two-fold increase in plasmid DNA yield.[1] However, it's important to note that such high concentrations can also increase the metabolic burden on the cells and may not be suitable for all applications, such as recombinant protein expression where cell health is critical.[1][7]

Data Presentation: Recommended this compound Concentrations

The following table summarizes the generally recommended starting concentrations of this compound for common E. coli strains and different plasmid copy numbers. It is crucial to use this table as a starting point and to determine the optimal concentration experimentally.

| E. coli Strain | Plasmid Copy Number | Recommended Starting Concentration (µg/mL) | Notes |

| DH5α | Low | 30 - 50 | A common cloning host. |

| High | 50 - 100+ | Higher concentrations (up to 300 µg/mL) have been used to increase plasmid yield.[1] | |

| BL21(DE3) | Low | 30 - 50 | A common protein expression host.[9] |

| High | 50 - 75 | Higher concentrations should be tested to avoid impacting protein expression. | |

| TOP10 | Low | 30 - 50 | A versatile cloning host. |

| High | 50 - 100 | Similar to other cloning strains. |

Experimental Protocols

Protocol 1: Determination of the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is essential for determining the baseline sensitivity of your specific E. coli strain to this compound. The optimal working concentration for plasmid selection is typically 1.5 to 2 times the MIC.[5]

Materials:

-

Your untransformed (plasmid-free) E. coli host strain.

-

Luria-Bertani (LB) agar plates.

-

LB broth.

-

This compound stock solution (e.g., 50 mg/mL in sterile water).

-

Sterile culture tubes and Petri dishes.

-

Spectrophotometer.

-

Micropipettes and sterile tips.

-

Cell spreader.

Methodology:

-

Prepare an overnight culture: Inoculate 5 mL of LB broth with a single colony of your untransformed E. coli strain. Incubate overnight at 37°C with shaking.

-

Standardize cell density: The next day, measure the optical density of the overnight culture at 600 nm (OD600). Dilute the culture in fresh LB broth to an OD600 of approximately 0.1.

-

Prepare bekanamycin titration plates: Prepare a series of LB agar plates with varying final concentrations of this compound. A recommended range to test is 0, 5, 10, 15, 25, 50, 75, and 100 µg/mL.[5] To do this, add the appropriate volume of bekanamycin stock solution to the molten LB agar after it has cooled to approximately 50-55°C, mix well, and pour the plates.

-

Plate the bacteria: Spread 100 µL of the diluted bacterial culture onto each of the prepared plates. Ensure the culture is spread evenly and allowed to absorb into the agar before inverting the plates.

-

Incubate: Incubate the plates at 37°C for 16-24 hours.

-

Determine the MIC: After incubation, examine the plates and identify the lowest concentration of this compound at which there is no visible bacterial growth. This concentration is the MIC.[5][11]

-

Select a working concentration: For plasmid selection, use a concentration that is 1.5 to 2 times the determined MIC. This ensures stringent selection against non-transformed cells.[5]

Protocol 2: Optimizing this compound Concentration for Recombinant Protein Expression

The goal of this protocol is to find the lowest concentration of this compound that maintains the expression plasmid without significantly impairing cell growth and protein expression.

Materials:

-